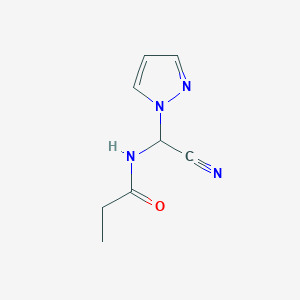
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPP or CPP-ACP and has been widely studied for its unique properties and functions.
Mécanisme D'action
The mechanism of action of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves its ability to inhibit the growth and metabolism of microorganisms. It does this by disrupting the cell membrane and cell wall of the microorganisms, leading to their death.
Effets Biochimiques Et Physiologiques
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the formation of dental caries by promoting remineralization of tooth enamel. It also has the ability to reduce the adhesion of bacteria to tooth surfaces, thereby preventing the formation of dental plaque.
Avantages Et Limitations Des Expériences En Laboratoire
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other antimicrobial agents. However, its limitations include its solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide. One area of research is the development of new formulations for use in oral care products. Another area of research is the investigation of its potential applications in other fields such as agriculture and food preservation. Additionally, further studies are needed to fully understand its mechanism of action and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide involves the reaction of 1-cyano-1H-pyrazole with 3-aminopropionitrile in the presence of a base such as potassium carbonate. The final product is obtained by purification and crystallization.
Applications De Recherche Scientifique
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antimicrobial properties and is effective against a range of microorganisms such as Streptococcus mutans, Lactobacillus acidophilus, and Actinomyces viscosus. This makes it a promising candidate for use in oral care products such as toothpaste and mouthwash.
Propriétés
Numéro CAS |
110023-60-4 |
|---|---|
Nom du produit |
N-(Cyano(1H-pyrazol-1-yl)methyl)propionamide |
Formule moléculaire |
C8H10N4O |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
N-[cyano(pyrazol-1-yl)methyl]propanamide |
InChI |
InChI=1S/C8H10N4O/c1-2-8(13)11-7(6-9)12-5-3-4-10-12/h3-5,7H,2H2,1H3,(H,11,13) |
Clé InChI |
RIHZYYIYOFMZRX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC(C#N)N1C=CC=N1 |
SMILES canonique |
CCC(=O)NC(C#N)N1C=CC=N1 |
Synonymes |
Propanamide, N-(cyano-1H-pyrazol-1-ylmethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




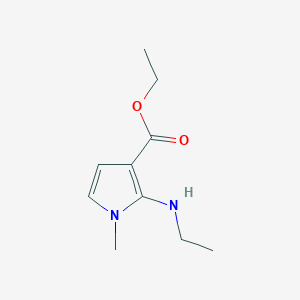

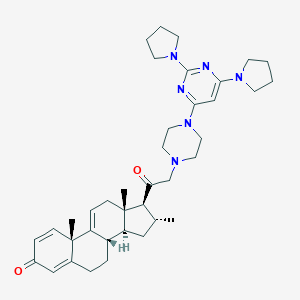
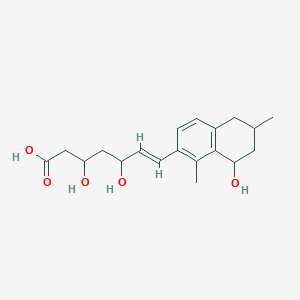
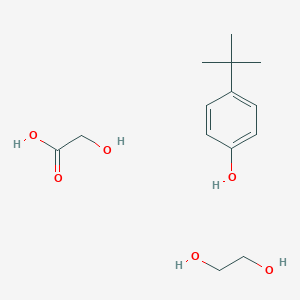

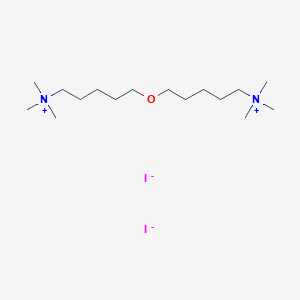
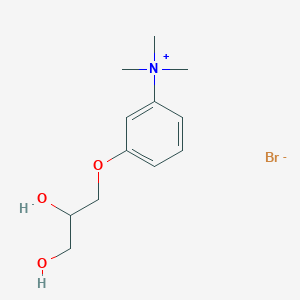
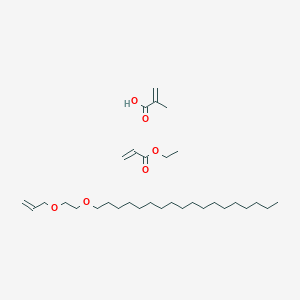
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
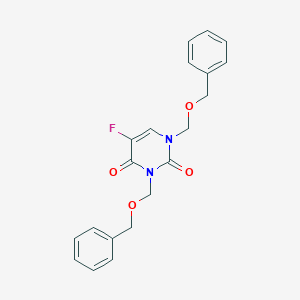
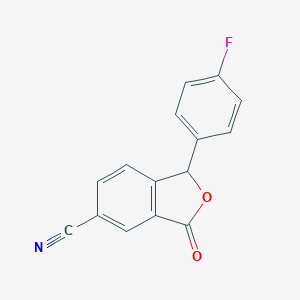
![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)